4-Ethyl-2-methoxyphenol

Antioxidant activity Food chemistry Radical scavenging

Researchers requiring guaiacol-class reference standards face unpredictable outcomes when substituting structurally adjacent analogs. 4-Ethyl-2-methoxyphenol (4-EG) addresses this with its distinct C2 ethyl chain: DPPH EC50 values differ 2-4× from shorter/longer-chain analogs; vanillin conversion yield is 36.8% (vs. >90% for alkenyl, 24.7% for propyl variants); and it exhibits no significant arthropod repellent activity, validating it as a negative control in semiochemical SAR studies. Available in ≥98% purity (FCC, FG, Kosher) with immediate global shipping.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 29760-89-2
Cat. No. B7779866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methoxyphenol
CAS29760-89-2
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3
InChIKeyCHWNEIVBYREQRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility693.8 mg/L @ 25 °C (est)
slightly soluble in water;  miscible in oils
miscible (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-methoxyphenol (CAS 29760-89-2) Procurement Guide: Key Properties for Analytical and Flavor Applications


4-Ethyl-2-methoxyphenol (4-EG, also known as 4-ethylguaiacol) is a guaiacol-class phenolic compound with the molecular formula C9H12O2, characterized by a methoxy group at the 2-position and an ethyl substituent at the 4-position of the benzene ring [1]. It occurs naturally in foods including red wine, coffee, and soy sauce, and serves as a key flavor and fragrance ingredient with a smoky, spicy, clove-like aroma profile [1]. The compound is commercially available in high purity grades (≥98-100%, FCC, FG, KOSHER) for laboratory, industrial, and food-grade applications .

Why 4-Ethyl-2-methoxyphenol Cannot Be Substituted with Generic Guaiacol Analogs in Critical Applications


Despite belonging to the same 2-methoxyphenol chemical class as guaiacol, 4-methylguaiacol, eugenol, and isoeugenol, 4-ethyl-2-methoxyphenol exhibits distinct physicochemical and functional properties driven specifically by the C2 ethyl chain length and saturation state [1][2]. In antioxidant assays, 4-ethylguaiacol demonstrates radical scavenging capacity that is intermediate between shorter-chain and longer-chain/unsaturated analogs, with DPPH EC50 values differing by factors of 2–4× compared to structurally adjacent compounds [1]. In chemical transformation applications, the saturated ethyl side chain yields vanillin conversion efficiency (36.8%) that is substantially lower than alkenyl-substituted analogs (>90%) but higher than propyl-substituted variants (24.7%), establishing a defined selectivity profile [2]. In arthropod behavioral studies, the ethyl-substituted derivative shows no significant repellent activity, contrasting sharply with the methyl and propyl analogs which exhibit strong repellency, demonstrating that chain-length effects are non-linear and application-specific [3][4]. Generic substitution without accounting for these quantitative differences will lead to unpredictable outcomes in analytical, synthetic, and biological applications.

Quantitative Differentiation of 4-Ethyl-2-methoxyphenol Against Guaiacol-Class Analogs


DPPH Radical Scavenging: Intermediate Antioxidant Capacity Between Shorter-Chain and Unsaturated Analogs

In a systematic comparative study of smoke flavoring phenols, 4-ethylguaiacol exhibited DPPH radical scavenging activity with an EC50 of 0.32 mM and antiradical efficiency (AE) of 3.1 [1]. This places it as intermediate in potency among 2-methoxyphenols, approximately 2.5× weaker than the most active unsaturated analog isoeugenol (EC50 = 0.13 mM, AE = 7.7) but approximately 1.8× stronger than the parent compound guaiacol (EC50 = 0.58 mM, AE = 1.7) [1].

Antioxidant activity Food chemistry Radical scavenging

Vanillin Synthetic Yield: Saturated Ethyl Chain Delivers Controlled Conversion Distinct from Alkenyl Analogs

Under standardized oxidative conversion conditions (180°C, 1 h, sodium hydroxide/nitrobenzene), 4-ethyl-2-methoxyphenol yields 36.8% vanillin [1]. This yield is dramatically lower than eugenol (90.8%) and isoeugenol (91.7%), which possess alkenyl side chains that facilitate reaction via lower energy barriers [1]. However, 4-EG yields approximately 1.5× more vanillin than the propyl-substituted analog 2-methoxy-4-propylphenol (24.7%) [1].

Vanillin production Biorefinery Oxidative conversion

Atmospheric Reactivity with NO3 Radicals: Ethyl Substitution Modulates Degradation Kinetics Relative to Guaiacol

The rate constant for gas-phase reaction of 4-ethyl-2-methoxyphenol with nitrate (NO3) radicals was determined as (1.1 ± 0.2) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [1]. This value is approximately 28× lower than that of the parent compound guaiacol (3.11 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹) and approximately 6.9× higher than that of the alkenyl-substituted eugenol [(1.6 ± 0.4) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹] [1].

Atmospheric chemistry Environmental fate Kinetic reactivity

Arthropod Behavioral Response: Ethyl Derivative Shows Null Repellency Contrasting with Methyl and Propyl Analogs

In two independent arthropod behavioral assays, 4-ethyl-2-methoxyphenol demonstrated no significant repellent activity, distinguishing it sharply from both shorter-chain and longer-chain analogs. In tsetse fly (Glossina spp.) wind tunnel assays, 4-ethylguaiacol showed no significant repellent effects, whereas 4-methylguaiacol reduced trap catches by approximately 80% at 10 mg/hr [1]. In brown ear tick (Rhipicephalus appendiculatus) climbing assays, 4-ethyl-2-methoxyphenol exhibited reduced repellency relative to 4-methylguaiacol (RD75 = 0.564), while 4-propyl-2-methoxyphenol showed the highest repellency (RD75 = 0.031) [2].

Pest repellency Structure-activity relationship Semiochemicals

Calcium Complexation for Selective Purification: Stoichiometric Differentiation Enables Unique Isolation Method

4-Ethyl-2-methoxyphenol reacts with Ca²⁺ to form a complex with a defined phenol:calcium stoichiometric ratio of 4:1, a property that has been exploited to develop a novel extraction and purification method achieving product purity up to 99.60% [1]. This calcium complexation behavior is not documented as a general purification strategy for other guaiacol-class analogs such as 4-methylguaiacol, eugenol, or isoeugenol in the peer-reviewed literature.

Purification technology Process chemistry Analytical reference

4-Ethyl-2-methoxyphenol: Evidence-Backed Procurement Scenarios for Research and Industrial Users


Analytical Reference Standard for Smoke Flavoring and Food Matrix Quantification

4-Ethyl-2-methoxyphenol is widely employed as an analytical reference standard in chromatographic quantification of volatile phenols in foods and beverages. Its distinct retention index and consistent ionization properties in GC-MS make it essential for stable isotope dilution assays and HS-SPME-GC methods for wine, coffee, and soy sauce analysis [1][2]. The compound is available in high-purity grades (≥98-100%, FCC, FG) suitable for method validation and calibration .

Flavor and Fragrance Formulation with Defined Sensory Threshold Characteristics

In flavor and fragrance applications, 4-ethyl-2-methoxyphenol contributes bacon, spice, clove, and smoky notes with a sensory detection threshold of >600 μg/L in wine [1]. This threshold is distinct from related compounds such as 4-ethylphenol, and the compound's warm, sweet, spicy, medicinal odor profile makes it valuable in creating authentic smoked and grilled flavor formulations [2].

Controlled Vanillin Precursor for Biorefinery and Synthetic Chemistry Research

The moderate and defined vanillin conversion yield of 36.8% from 4-ethyl-2-methoxyphenol (vs. >90% from alkenyl analogs) makes it suitable as a model substrate for studying oxidative conversion mechanisms where controlled, predictable yields are required [1]. The saturated ethyl side chain provides different reaction energetics compared to alkenyl-substituted precursors, as confirmed by DFT calculations [1].

Negative Control or Inert Analog in Arthropod Semiochemical Research

The documented absence of significant repellent activity for 4-ethyl-2-methoxyphenol in both tsetse fly and brown ear tick behavioral assays establishes it as a valuable negative control compound in structure-activity relationship studies of guaiacol-class semiochemicals [1][2]. Researchers can use 4-EG to validate assay specificity and to distinguish true repellency from non-specific behavioral effects.

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